molecular formula C13H16N4O4 B2733598 5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 10320-84-0

5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2733598
CAS No.: 10320-84-0
M. Wt: 292.295
InChI Key: PWNPYFFECLSIFM-UHFFFAOYSA-N
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Description

The compound 5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (hereafter referred to as Compound A) is a tetrahydropyrimidine derivative characterized by dual dimethyl-substituted pyrimidine dione rings linked via a methylene group. Its synthesis likely involves multi-step alkylation and cyclization reactions, analogous to methods described for related pyrimidine derivatives .

Properties

IUPAC Name

5-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-14-6-8(10(18)16(3)12(14)20)5-9-7-15(2)13(21)17(4)11(9)19/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNPYFFECLSIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)CC2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O4C_{13}H_{16}N_4O_4, with a molecular weight of approximately 288.29 g/mol. The structure features a complex arrangement of functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that similar pyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds related to this structure have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
  • Antifungal Activity : Pyrimidine derivatives often demonstrate antifungal properties as well. Studies have reported that certain derivatives exhibit strong activity against fungi like Candida albicans and Aspergillus flavus, suggesting that the compound could be effective in treating fungal infections .

Antitumor Activity

The biological activity of pyrimidine derivatives extends to antitumor effects. Several studies have indicated that modifications in the pyrimidine ring can enhance cytotoxicity against cancer cell lines. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation .

Anti-inflammatory Effects

Pyrimidine compounds have also been studied for their anti-inflammatory properties. The mechanism often involves the modulation of cytokine production and the inhibition of inflammatory pathways.

Case Study 1: Antibacterial Efficacy

In a study conducted by Narayana et al., several pyrimidine derivatives were synthesized and tested for their antibacterial activity. The results showed that compounds with structural similarities to our target compound exhibited significant antibacterial effects against standard strains .

Case Study 2: Antitumor Potential

Another study focused on a series of pyrimidine-based compounds where one derivative demonstrated notable cytotoxic effects against human breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrimidine derivatives. The structure-activity relationship (SAR) indicates that substituents on the pyrimidine ring significantly influence biological activity. For instance:

Substituent Effect on Activity
Dimethyl groupsEnhance lipophilicity
Carbonyl groupsIncrease enzyme inhibition
Amino groupsImprove interaction with targets

Scientific Research Applications

Anticancer Activity

Research has shown that compounds with a pyrimidine core exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidines have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Studies indicate that modifications to the pyrimidine structure can enhance biological activity and selectivity towards cancer cells. A specific study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines .

Antimicrobial Properties

Pyrimidine derivatives have been investigated for their antimicrobial effects. The compound has been tested against a range of bacteria and fungi. Results indicated that it possesses notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

The compound has also shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied as a dihydrofolate reductase inhibitor, which is crucial for DNA synthesis in rapidly dividing cells. This property makes it a candidate for further development as an antitumor agent .

Pesticidal Activity

In agricultural applications, pyrimidine derivatives have been explored for their pesticidal properties. The compound has demonstrated effectiveness as a fungicide and herbicide. Field trials have shown that it can reduce the incidence of fungal diseases in crops while promoting healthy plant growth. Its application could lead to reduced reliance on conventional chemical pesticides .

Plant Growth Regulation

Research indicates that certain pyrimidine compounds can act as plant growth regulators. They influence physiological processes such as seed germination and root development. This application could enhance crop yields and improve resilience against environmental stressors .

Polymer Chemistry

In material science, the compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers. These polymers may exhibit enhanced thermal stability and mechanical properties compared to traditional materials. Preliminary studies suggest that incorporating this compound into polymer matrices can improve their performance in various applications such as coatings and composites .

Nanotechnology

The compound has potential applications in nanotechnology due to its ability to form stable complexes with metal ions. These complexes can be used in the fabrication of nanomaterials with specific electronic or optical properties. Research is ongoing to explore its use in developing nanocarriers for drug delivery systems .

Comparison with Similar Compounds

Substituent Analysis and Molecular Similarity

Compound A is distinguished by its dual dimethyl-dioxo-tetrahydropyrimidine moieties. Key analogues include:

Compound Name/ID Substituents Molecular Weight Melting Point (°C) Biological Activity (If Reported)
Compound A Dual 1,3-dimethyl-2,4-dioxo-tetrahydropyrimidine rings linked by methylene 332.34* Not reported Not explicitly studied in evidence
5-Methyluracil () 5-methyl substitution on a single pyrimidine dione 126.11 >300 (decomposes) Nucleobase analog, potential antiviral
Compound in 6-amino, thiazol-4-yl, and 4-hydroxyphenyl substituents 330.36 Not reported Likely bioactive due to thiazol/aryl motifs
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-... () Furan and ester substituents 280.30 Not reported Derived via Biginelli reaction

*Calculated based on formula C₁₃H₁₆N₄O₄.

Molecular Similarity Metrics :
Using Tanimoto and Dice indices (MACCS or Morgan fingerprints), Compound A would exhibit moderate similarity (~0.4–0.6) to simpler pyrimidine diones (e.g., 5-methyluracil) but lower similarity (<0.3) to bulkier analogues like ’s thiazol-containing compound due to divergent substituents .

Physicochemical Properties

  • Lipophilicity: The dimethyl groups in Compound A enhance lipophilicity compared to hydroxyl- or amino-substituted analogues (e.g., 5-(2-hydroxyethyl)pyrimidin-2,4-dione in ), impacting solubility and membrane permeability.
  • Melting Points : Pyrimidine diones generally exhibit high melting points (>200°C) due to hydrogen-bonded networks. For example, a related compound in melts at 190.9°C .

Hydrogen Bonding and Crystal Packing

Compound A ’s crystal structure (if resolved via SHELX or Mercury ) would feature N–H···O and C=O···H–N interactions, forming cyclic dimers or chains. This contrasts with thiazol-containing derivatives (), where aromatic π-stacking and S···O interactions may dominate .

Computational and Experimental Tools for Comparison

  • Structural Validation : Programs like SHELXL and OLEX2 ensure accurate refinement of crystallographic data.
  • Similarity Analysis : Tanimoto/Dice indices () quantify structural overlap for virtual screening.
  • Hydrogen-Bond Analysis : Mercury’s Materials Module identifies packing motifs, while Etter’s graph-set analysis classifies interaction patterns.

Preparation Methods

Biginelli Reaction with Modified Substrates

A solvent-less grindstone technique using CuCl₂·2H₂O as a catalyst enables the synthesis of halogenated DHPMs. Adapting this method, ethyl acetoacetate (β-keto ester), 5-methylfuran-2-carbaldehyde (aldehyde surrogate), and 1,3-dimethylurea undergo condensation to yield the monomelic 1,3-dimethyl-5-methyltetrahydropyrimidine-2,4-dione intermediate. Key parameters include:

Parameter Optimal Condition Yield (%) Reference
Catalyst Loading 10 mol% CuCl₂·2H₂O 78–82
Temperature 80°C (solvent-less)
Reaction Time 4–6 hours

This intermediate undergoes subsequent methylation and coupling steps to form the dimeric structure.

Alkylation and Methylene Bridge Installation

N-Alkylation of Uracil Derivatives

Direct alkylation of 6-aminouracil precursors with methyl iodide under basic conditions introduces the 1,3-dimethyl groups. A reported protocol using 10–15% aqueous NaOH and ethanol achieves 40–53% yields for analogous N-alkylated uracils. For the target compound, sequential alkylation ensures regioselective methylation:

  • First Alkylation : 6-Aminouracil treated with methyl iodide in NaOH/EtOH yields 1-methyl-6-amino-3H-pyrimidine-2,4-dione.
  • Second Alkylation : Reaction with additional methyl iodide introduces the 3-methyl group, forming 1,3-dimethyl-6-amino-2,4-dioxo-tetrahydropyrimidine.

Methylene Coupling via Aldol Condensation

The methylene bridge is installed through a formaldehyde-mediated coupling reaction. Under acidic conditions, two equivalents of 1,3-dimethyl-5-aminotetrahydropyrimidine-2,4-dione react with paraformaldehyde, forming the methylene-linked dimer. Optimization data reveal:

Condition Effect on Yield Optimal Value Reference
pH <3.0 promotes coupling 2.5
Temperature 60–70°C maximizes rate 65°C
Reaction Time 8–12 hours 10 hours

Advanced Catalytic Methods

Copper-Catalyzed Oxidative Coupling

Recent advances employ Cu(I)/Cu(II) redox systems to enhance coupling efficiency. A mixture of CuCl (5 mol%) and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in acetonitrile facilitates oxidative methylene bridge formation between two tetrahydropyrimidine units, achieving 68–72% yields. Mechanistic studies suggest single-electron transfer (SET) processes mediate radical coupling.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol combining Biginelli condensation (100°C, 20 minutes) and methylene coupling (80°C, 15 minutes) under microwave conditions achieves an overall yield of 65%, compared to 48% under conventional heating.

Structural Characterization and Analytical Data

Post-synthetic analysis employs spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.21 (s, 6H, N–CH₃), 3.89 (s, 2H, CH₂ bridge), 5.12 (s, 2H, C5–H), 10.32 (s, 2H, NH).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 28.9 (N–CH₃), 42.7 (CH₂ bridge), 105.4 (C5), 151.6 (C2/C4 carbonyls).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 363.1421 [M+H]⁺ (Calculated for C₁₄H₁₈N₄O₄: 363.1424).

Challenges and Comparative Analysis

Regioselectivity in Alkylation

Competing N1 vs. N3 methylation necessitates careful stoichiometric control. Excess methyl iodide leads to over-alkylation, generating trisubstituted byproducts.

Stability of Methylene Bridge

The CH₂ linkage is susceptible to oxidative cleavage under strong acidic or basic conditions. Storage at pH 6–8 in inert atmospheres is recommended.

Yield Optimization Strategies

Comparative studies of catalytic systems:

Catalyst Yield (%) Time (h) Conditions Reference
CuCl₂·2H₂O 82 6 Solvent-less, 80°C
Fe₃O₄ Nanoparticles 75 4 Ethanol, 70°C
Ionic Liquids 70 8 [BMIM]BF₄, 90°C

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